molecular formula C16H16FNO5S B2403575 2-(2-Fluorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1797633-34-1

2-(2-Fluorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2403575
CAS No.: 1797633-34-1
M. Wt: 353.36
InChI Key: YVGFYKYCBTUFIC-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a structurally complex ethanone derivative featuring a 2-fluorophenoxy substituent and a sulfonamide-modified azetidine ring. The fluorophenoxy group likely enhances lipophilicity and metabolic stability, while the sulfonamide linkage may contribute to hydrogen bonding and target binding affinity. Although direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with bioactive sulfonamide and fluorinated ethanone derivatives reported in medicinal chemistry .

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO5S/c17-14-5-1-2-6-15(14)23-10-16(19)18-8-13(9-18)24(20,21)11-12-4-3-7-22-12/h1-7,13H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGFYKYCBTUFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)S(=O)(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H14FNO4S\text{C}_{14}\text{H}_{14}\text{FNO}_4\text{S}

This structure features a fluorophenoxy group, an azetidine ring, and a furan moiety, which are critical for its biological activity.

Anticonvulsant Activity

A study highlighted the anticonvulsant properties of related compounds that contain similar structural motifs. For instance, a series of 2-substituted oxadiazoles were synthesized and tested for their anticonvulsant activity, showing significant effects in both PTZ (pentylenetetrazol) and MES (maximal electroshock) models. The mechanism was suggested to involve benzodiazepine receptors, indicating a potential pathway for the activity of compounds similar to our target compound .

Antimicrobial Activity

Research on furan derivatives indicates that compounds containing furan rings exhibit notable antimicrobial activities. For example, derivatives of furan were synthesized and tested against Helicobacter pylori, demonstrating significant urease inhibitory activity. These findings suggest that the furan moiety in our compound may contribute to antimicrobial effects .

Anti-inflammatory Properties

Several studies have investigated the anti-inflammatory effects of furan-containing compounds. A series of hydrazide-hydrazone derivatives linked with furan exhibited substantial anti-inflammatory activity in carrageenan-induced rat models. Such findings suggest that the incorporation of furan could enhance anti-inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Research on prenyloxycoumarins and their synthetic analogs has revealed that specific modifications can lead to enhanced anti-tumoral, anti-inflammatory, and anti-viral activities. This implies that variations in the substituents on the azetidine or furan rings could significantly affect the biological efficacy of our target compound .

Case Study 1: Anticonvulsant Activity Evaluation

In a controlled study, a derivative similar to our compound was evaluated for its anticonvulsant properties using both PTZ and MES models. The results indicated a dose-dependent response with significant reductions in seizure duration, suggesting that modifications to the azetidine ring may enhance its efficacy.

Case Study 2: Antimicrobial Efficacy Against H. pylori

Another case study focused on synthesizing various furan derivatives and testing their antimicrobial properties against H. pylori. One derivative showed an IC50 value significantly lower than standard treatments, highlighting the potential for developing new antimicrobial agents based on our compound's structure.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/ED50 ValueReference
This compoundAnticonvulsantTBD
3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazoleAntimicrobial2.6 g/mL
Hydrazide-hydrazone derivativesAnti-inflammatorySignificant

Table 2: Structure-Activity Relationship Insights

ModificationBiological EffectReference
Substitution on Azetidine RingEnhanced anticonvulsant
Furan moiety presenceIncreased antimicrobial
Variations in side chainsAltered anti-inflammatory

Scientific Research Applications

Anticonvulsant Activity

Recent studies have synthesized derivatives related to the compound and evaluated their anticonvulsant properties. For instance, compounds featuring the 2-fluorophenoxy group have shown significant anticonvulsant activity in various animal models, indicating potential use in treating epilepsy and other seizure disorders .

Antibacterial Properties

The antibacterial activity of similar compounds has been investigated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicate that modifications in the molecular structure can enhance antibacterial efficacy, suggesting that derivatives of 2-(2-Fluorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone could be developed as novel antibiotics .

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of furan-containing compounds. Studies have demonstrated that derivatives exhibit significant anti-inflammatory activity in vitro and in vivo, which could lead to their application in treating inflammatory diseases .

Case Study 1: Anticonvulsant Screening

A series of 2-substituted derivatives were synthesized and screened for anticonvulsant activity. One notable derivative demonstrated high efficacy in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models of seizure, suggesting that the incorporation of the furan moiety enhances its pharmacological profile .

Case Study 2: Antibacterial Testing

In a comparative study, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications significantly improved antibacterial potency, particularly against resistant strains like MRSA. This highlights the potential for developing new antibiotics based on the core structure of this compound .

Data Tables

Application AreaCompound ActivityKey Findings
AnticonvulsantSignificant activityEffective in PTZ and MES models
AntibacterialHigh potency against MRSAStructural modifications enhance efficacy
Anti-inflammatoryNotable effectsSignificant reduction in inflammation markers

Comparison with Similar Compounds

Sulfonamide-Containing Ethanones

Compounds in , such as 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e), share the sulfonamide-ethanone core but replace the azetidine ring with piperazine. The smaller azetidine ring in the target compound may confer distinct conformational rigidity and steric effects compared to six-membered piperazine derivatives. Additionally, the furan-2-ylmethyl group introduces aromatic heterocyclic character absent in analogues like 7e–7k .

Fluorinated Aryl Groups

highlights 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone, which shares the fluorophenyl motif but lacks the sulfonamide and azetidine components. Fluorination at the phenyl ring typically enhances metabolic stability and membrane permeability, a property likely shared with the 2-fluorophenoxy group in the target compound .

Heterocyclic Substituents

The pyrazole-based 2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone () and indole-derived 1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone () demonstrate the versatility of ethanone scaffolds in accommodating diverse heterocycles. The target compound’s furan group may offer similar π-π stacking interactions but with reduced steric bulk compared to indole or pyrazole systems .

Physical Properties

Table 1: Comparative Melting Points of Sulfonamide-Based Ethanones

Compound Name Melting Point (°C) Structural Features Reference
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) 131–134 Piperazine, methoxyphenyl sulfonyl
2-((1-Benzyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7g) 133–135 Piperazine, benzyl tetrazole
Target Compound (Hypothesized) N/A Azetidine, furan-methyl sulfonyl

Key Observations :

  • Piperazine-based sulfonamides exhibit melting points between 123–167°C, influenced by substituents (e.g., trifluoromethyl groups raise melting points).
  • The target compound’s azetidine core and furan substituent may reduce symmetry and lower melting points compared to piperazine analogues.

Q & A

Basic Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons from the fluorophenoxy (δ 6.8–7.4 ppm) and furanyl (δ 6.2–7.6 ppm) groups.
    • ¹³C NMR : Confirm the ketone carbonyl (δ ~200 ppm) and sulfonyl group (δ ~55 ppm for azetidine-SO₂).
    • ¹⁹F NMR : Detect the fluorine atom in the phenoxy moiety (δ -110 to -120 ppm) .
  • FT-IR : Look for ketone C=O stretches (~1700 cm⁻¹) and sulfonyl S=O vibrations (~1150–1300 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
  • X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally related azetidine derivatives .

How can researchers resolve discrepancies between computational predictions and experimental spectral data for this compound?

Advanced Question

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*). Adjust for solvent effects (e.g., chloroform vs. DMSO) .
  • Tautomerism Checks : Investigate possible keto-enol tautomerism in the ethanone moiety using variable-temperature NMR.
  • Database Referencing : Cross-check with PubChem or CAS Common Chemistry entries for analogous fluorinated aryl ketones .
  • Definitive Analysis : If contradictions persist, perform single-crystal X-ray diffraction to unambiguously assign the structure .

What experimental design considerations are critical when studying the reactivity of the sulfonylazetidine moiety?

Advanced Question

  • Moisture Control : The sulfonyl group is prone to hydrolysis; use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar).
  • Steric Effects : The azetidine ring imposes steric constraints. Use molecular modeling (e.g., Gaussian or Schrödinger Suite) to predict reaction sites .
  • Reaction Monitoring : Employ HPLC or LC-MS to track intermediates, especially during sulfonation or coupling steps.
  • Safety Protocols : Follow guidelines from safety data sheets (SDS) for handling sulfonyl chlorides and fluorinated compounds (e.g., PPE, fume hoods) .

How can researchers address low yields in the final coupling step during synthesis?

Advanced Question

  • Optimize Stoichiometry : Ensure a 1.2:1 molar ratio of the azetidine sulfonate to fluorophenol derivative to drive the reaction .
  • Catalyst Screening : Test coupling agents like EDCl/HOBt or DCC/DMAP for efficiency.
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
  • Temperature Gradient : Perform reactions at 60–80°C to balance reactivity and side-product formation.
  • Purification : Use preparative HPLC with a C18 column and acetonitrile/water mobile phase to isolate the product .

What strategies are recommended for analyzing biological interactions of this compound in enzyme inhibition studies?

Advanced Question

  • Enzyme Assays : Use fluorometric or colorimetric assays (e.g., NADH depletion for oxidoreductases) with purified enzymes.
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites, leveraging structural data from related sulfonamide inhibitors .
  • Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varied substrate concentrations.
  • Control Experiments : Include positive controls (e.g., known sulfonylazetidine inhibitors) and validate results with triplicate trials .

How should researchers design stability studies for this compound under physiological conditions?

Advanced Question

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation via LC-MS over 24–72 hours.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., 150–200°C).
  • Light Sensitivity : Store samples in amber vials and compare UV-Vis spectra before/after light exposure.
  • Metabolic Stability : Use liver microsome assays (e.g., human hepatocytes) to identify cytochrome P450-mediated oxidation pathways .

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